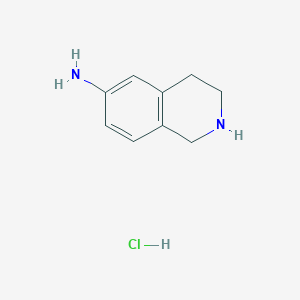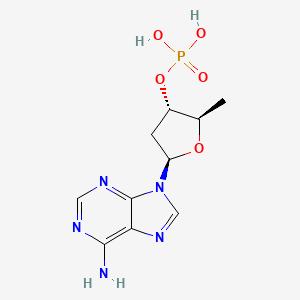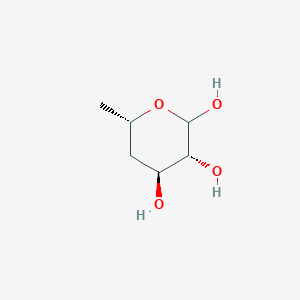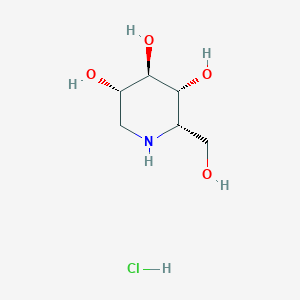
5(6)-ROX N-succinimidyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-succinimidyl esters involves the reaction of carboxylic acids with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexyl carbodiimide (DCC). This process forms succinimidyl esters that can be further functionalized or used directly for biochemical conjugation. For instance, the synthesis of succinimidyl-(S)-naproxen ester demonstrates the use of succinimidyl esters in creating chiral derivatizing agents for analytical purposes (Bhushan & Tanwar, 2008).
Molecular Structure Analysis
The molecular structure of 5(6)-ROX N-succinimidyl ester is characterized by the presence of a succinimidyl group attached to the ROX (rhodamine) moiety, which is a fluorophore. This structure plays a crucial role in its reactivity and its ability to serve as a fluorescent label for biomolecules. The precise molecular arrangement allows for specific interactions with target molecules, facilitating the labeling process for visualization and analysis purposes.
Chemical Reactions and Properties
5(6)-ROX N-succinimidyl ester reacts with primary amines under mild conditions to form stable amide bonds, a reaction widely used in bioconjugation techniques. This property is exploited in labeling proteins, peptides, and nucleic acids with fluorescent markers for detection and quantification in various analytical methods. The ester's reactivity towards amines and its stability under physiological conditions make it an invaluable tool in molecular biology and biochemistry (Adamczyk, Fishpaugh, & Heuser, 1997).
Aplicaciones Científicas De Investigación
-
Protein Labeling & Crosslinking
- 5(6)-ROX N-succinimidyl ester, also known as NHS-Rhodamine, is used for protein labeling and crosslinking . It is an amine-reactive derivative of rhodamine dye that has wide-ranging application as antibody and other probe labels for use in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA .
- The NHS-ester varieties of rhodamine efficiently label antibodies and other purified proteins at primary amines (lysine side chains) . Following the standard protocol results in antibodies with excellent dye:protein ratios for optimum activity and fluorescence .
- The outcomes of this application are antibodies with excellent dye:protein ratios for optimum activity and fluorescence .
-
Oligonucleotide Labeling
-
Cell Labeling
- 5(6)-Carboxyfluorescein diacetate N-succinimidyl ester (CFSE) is a fluorescent dye, which is membrane permeable. It labels cells by covalently binding to intracellular molecules .
- CFSE is an amine reactive fluorescent probe used to stain cells, especially immune cells, for analysis in applications such as flow cytometry .
-
Drug Labeling
-
Immunofluorescent Probes
-
Hybridization Probes
Safety And Hazards
Direcciones Futuras
While there are no specific future directions mentioned in the search results, the use of 5(6)-ROX N-succinimidyl ester in various bioconjugation techniques suggests potential for further research and development in this area.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) acetate;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O3.C6H7NO4/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;1-4(8)11-7-5(9)2-3-6(7)10/h1-2,9-10,17-18H,3-8,11-16H2;2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZLEAZWSMALSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)CCC1=O.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)[O-])CCC7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5(6)-ROX N-succinimidyl ester | |
CAS RN |
114616-32-9 |
Source


|
| Record name | 5(6)-Carboxy-X-rhodamine N-succinimidyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


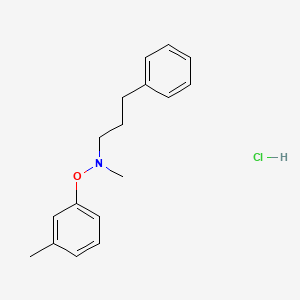
![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)

